(R)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid
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Overview
Description
“®-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid” is a chemical compound with the molecular formula C16H23NO4 . It has a molecular weight of 293.36 .
Molecular Structure Analysis
The molecular structure of this compound consists of 16 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .Physical And Chemical Properties Analysis
This compound is stored in a dry environment at 2-8°C . The boiling point of this compound is not specified .Scientific Research Applications
Asymmetric Synthesis of Unsaturated β-Amino Acid Derivatives
The compound and its derivatives have been utilized in the asymmetric synthesis of unsaturated β-amino acid derivatives. A study demonstrated the synthesis of such derivatives through a highly stereoselective conjugate addition of lithium amide to an α,β-unsaturated ester, followed by deallylation and conversion of the resulting secondary amines. This process showcases the compound's utility in synthesizing complex amino acid derivatives with potential applications in medicinal chemistry and drug development (S. Davies, D. R. Fenwick, O. Ichihara, 1997).
Enantioselective Synthesis of Neuroexcitant Analogues
Another research application involved the enantioselective synthesis of both enantiomers of a neuroexcitant analogue, showcasing the compound's role in producing enantiomerically pure substances. The synthesis employed a tert-butoxycarbonyl-protected glycine derivative coupled with other compounds to achieve high enantiomeric excess, indicating its importance in synthesizing bioactive molecules with specific stereochemistry (H. Pajouhesh et al., 2000).
Chain Elongation and Diastereoselective Catalytic Hydrogenation
The compound's derivatives have been applied in reactions for substitutions and chain elongations at specific positions, followed by simultaneous reductive debromination and double-bond hydrogenation. This method leads to enantiomerically pure β-hydroxy-acid derivatives, demonstrating the compound's utility in stereocontrolled synthesis processes (Y. Noda, D. Seebach, 1987).
Preparation of β-Amino Acid Pharmacophores
Research has also focused on the application of asymmetric hydrogenation of enamine esters to prepare a β-amino acid pharmacophore. This approach highlights the compound's role in generating pharmacologically relevant structures with high enantiomeric excess, indicating its potential in drug synthesis and design (M. Kubryk, K. Hansen, 2006).
Safety and Hazards
properties
IUPAC Name |
(3R)-4-(3-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-11-6-5-7-12(8-11)9-13(10-14(18)19)17-15(20)21-16(2,3)4/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTZSMOJWZPUZGN-CYBMUJFWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(CC(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C[C@H](CC(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid |
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